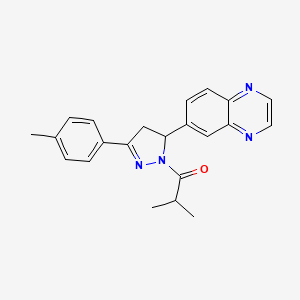
2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
BenchChem offers high-quality 2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Corrosion Inhibition
One significant application of quinoxaline derivatives is in corrosion inhibition. Studies have shown that these compounds effectively inhibit mild steel corrosion in hydrochloric acid (HCl), acting as mixed-type inhibitors. They reduce both anodic and cathodic corrosion reactions, with their molecules forming a protective film on the steel surface. This action is supported by electrochemical impedance spectroscopy (EIS), Tafel polarization measurements, and scanning electron microscopy (SEM) analyses. The adsorption of these inhibitors on the steel surface follows the Langmuir adsorption isotherm, indicating a strong and efficient corrosion inhibition process, primarily through chemisorption (Olasunkanmi & Ebenso, 2019).
Antimicrobial Activity
Another area of research focuses on the antimicrobial properties of quinoxaline derivatives. These compounds have been synthesized and tested for their effectiveness against various microbial strains. Their structure has been tailored to enhance their antimicrobial efficacy, with some novel pyrazolo[3,4-d]pyrimidine derivatives showing promising results against both bacterial and fungal pathogens. This demonstrates the potential of these derivatives in developing new antimicrobial agents with broad-spectrum activity (Holla et al., 2006).
Interaction Studies
Research into the interactions of quinoxaline derivatives with other compounds under various conditions has also been conducted. For instance, studies examining the effects of temperature and concentration on the interactions between methyl acetate and quinoxaline derivatives have provided insights into the solute-solute and solute-solvent interactions in these mixtures. These findings are crucial for understanding the physicochemical properties of quinoxaline derivatives and their potential applications in different industrial processes (Raphael, Bahadur, & Ebenso, 2015).
Synthesis and Characterization
The synthesis and characterization of quinoxaline derivatives form a significant part of the research, providing foundational knowledge for exploring their applications. Innovative synthetic routes have been developed to create novel derivatives, which are then characterized using various spectroscopic and analytical techniques. This research not only expands the chemical knowledge base of quinoxaline compounds but also opens up new avenues for their application in different scientific and industrial fields (Sallam et al., 2000).
特性
IUPAC Name |
2-methyl-1-[5-(4-methylphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-14(2)22(27)26-21(13-19(25-26)16-6-4-15(3)5-7-16)17-8-9-18-20(12-17)24-11-10-23-18/h4-12,14,21H,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJHOFGPQNJRARM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC4=NC=CN=C4C=C3)C(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-1-(5-(quinoxalin-6-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


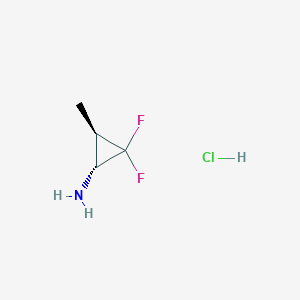

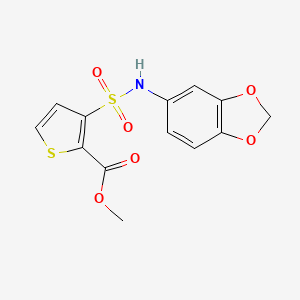
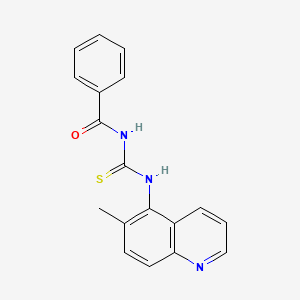
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenylacetamide](/img/structure/B2795492.png)
![N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2795493.png)
![3-{1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}azetidine dihydrochloride](/img/structure/B2795494.png)
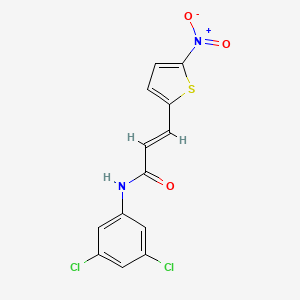
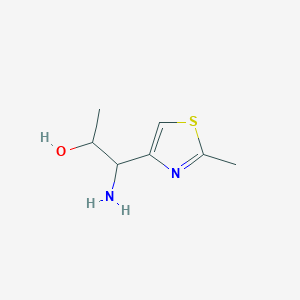
![N-(3,5-dimethylphenyl)-2-((4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2795500.png)


![2-Chloro-N-(1,1-dioxothiolan-3-yl)-N-[(2-phenylmethoxyphenyl)methyl]acetamide](/img/structure/B2795505.png)